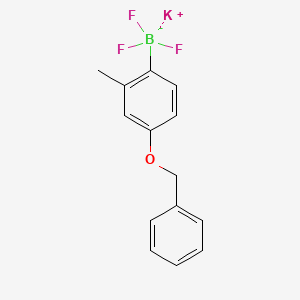

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-methyl-4-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BF3O.K/c1-11-9-13(7-8-14(11)15(16,17)18)19-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQQBUOEJZXEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660122 | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-43-7 | |

| Record name | Borate(1-), trifluoro[2-methyl-4-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Substituted Aryltrifluoroborates from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Aryltrifluoroborates in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly in the realm of cross-coupling reactions that form the bedrock of pharmaceutical and materials science, the choice of organoboron reagent is paramount. While boronic acids have long been the workhorses of Suzuki-Miyaura coupling, their inherent limitations—such as susceptibility to protodeboronation and challenging purification—have paved the way for a more robust class of reagents: potassium aryltrifluoroborates. These crystalline, air- and moisture-stable solids offer superior shelf life, enhanced reactivity in certain contexts, and often lead to more reproducible outcomes.[1][2] This guide provides an in-depth exploration of the synthesis of substituted aryltrifluoroborates from their corresponding boronic acids, offering both mechanistic insights and field-proven protocols for the modern chemist.

Why Choose Aryltrifluoroborates? A Comparative Analysis

The enhanced stability of potassium aryltrifluoroborates stems from the tetracoordinate nature of the boron atom, which effectively "protects" the carbon-boron bond from premature cleavage.[2] This contrasts with the tricoordinate nature of boronic acids, which are more prone to decomposition. The practical advantages are significant for drug development professionals, where process robustness and scalability are critical.

| Feature | Boronic Acids | Potassium Aryltrifluoroborates |

| Stability | Variable; susceptible to dehydration to form boroxines and protodeboronation. | Generally high; stable to air and moisture for extended periods.[1][3] |

| Handling | Can be challenging due to their often amorphous and hygroscopic nature. | Crystalline solids that are easy to handle and weigh accurately.[3] |

| Purification | Often requires chromatography, which can be difficult and costly to scale. | Typically purified by simple recrystallization.[3][4] |

| Reactivity | Can be sluggish in certain cross-coupling reactions. | Often exhibit enhanced reactivity and broader substrate scope.[2] |

Core Synthetic Strategy: The Conversion of Boronic Acids to Aryltrifluoroborates

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][3][4] This transformation is typically efficient and high-yielding.

Mechanistic Rationale: The Role of KHF₂

The choice of KHF₂ as the fluorinating agent is critical. While one might intuitively consider using potassium fluoride (KF), it is generally ineffective at displacing the hydroxyl groups of boronic acids.[3] KHF₂ serves as a more potent source of fluoride ions in solution, facilitating the formation of the thermodynamically stable trifluoroborate salt.[5] The reaction proceeds through a stepwise displacement of the hydroxyl groups on the boron atom by fluoride ions.

Caption: General reaction scheme for the synthesis of potassium aryltrifluoroborates from arylboronic acids using KHF₂.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of Potassium 1-Naphthyltrifluoroborate

This procedure is a robust and well-documented method for the synthesis of a common aryltrifluoroborate.[6]

Materials:

-

1-Naphthaleneboronic acid (1.0 equiv)

-

Methanol

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Deionized water

-

Acetonitrile

Procedure:

-

In a round-bottomed flask, dissolve 1-naphthaleneboronic acid in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of KHF₂ in deionized water.

-

Slowly add the aqueous KHF₂ solution to the cooled solution of the boronic acid. A thick white precipitate should form.[6]

-

Remove the ice bath and stir the resulting slurry at room temperature for 20-30 minutes.

-

Remove the solvent via rotary evaporation.

-

To remove residual water, add acetonitrile and evaporate the solvent under reduced pressure. Repeat this azeotropic drying step at least once.[6]

-

Add acetonitrile to the solid residue and heat the mixture to reflux for 1-2 hours.

-

Allow the mixture to cool to room temperature.

-

Isolate the solid product by vacuum filtration and wash with cold acetonitrile.

-

Dry the product under vacuum to obtain potassium 1-naphthyltrifluoroborate as a white, crystalline solid.

Purification Insights:

The product can be further purified by recrystallization from acetonitrile or a mixture of acetone and diethyl ether.[6] It is important to note that residual KHF₂ is insoluble in acetonitrile, which aids in its removal during filtration.[3]

Advanced Strategies: One-Pot Syntheses

For increased efficiency, one-pot procedures that bypass the isolation of the intermediate boronic acid or boronate ester are highly desirable.

One-Pot Synthesis from Arenes via Iridium-Catalyzed Borylation

Caption: Workflow for the one-pot synthesis of aryltrifluoroborates from arenes via iridium-catalyzed borylation.

This method leverages a robust iridium catalyst to form an aryl pinacol boronate ester, which is then directly converted to the trifluoroborate by the addition of KHF₂.[4]

One-Pot Synthesis from Aryl Halides

Another efficient one-pot method starts from aryl halides. This typically involves the formation of an organometallic intermediate (Grignard or organolithium), followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[3][4]

| Starting Material | Key Steps | Advantages |

| Aryl Halide (Br, I) | 1. Formation of Grignard or organolithium reagent.2. Reaction with a trialkyl borate.3. In-situ treatment with KHF₂. | Readily available starting materials. |

| Aryl Halide (Cl) | 1. Palladium- or nickel-catalyzed borylation with a diboron reagent.2. In-situ conversion to the trifluoroborate. | Broader substrate scope, including more cost-effective aryl chlorides.[7] |

Troubleshooting and Considerations

-

Incomplete Conversion: If the reaction to form the trifluoroborate is incomplete, ensure that the KHF₂ is of good quality and that the reaction time is sufficient. The presence of water is necessary for the initial dissolution of KHF₂.

-

Purification Challenges: While generally straightforward, some aryltrifluoroborates may co-precipitate with inorganic salts. In such cases, Soxhlet extraction with a suitable solvent like acetonitrile can be an effective purification method.[6] For byproducts like pinacol from boronate ester routes, sublimation can be a useful purification technique.[4]

-

Safety: Potassium hydrogen fluoride is corrosive and toxic. Always handle it with appropriate personal protective equipment in a well-ventilated fume hood.[6]

Conclusion: A Versatile Tool for Modern Synthesis

The synthesis of substituted aryltrifluoroborates from boronic acids is a cornerstone reaction for accessing these highly stable and versatile reagents. The methodologies presented in this guide, from the direct conversion using KHF₂ to more advanced one-pot procedures, provide chemists with a robust toolkit for their synthesis. The superior handling properties and often enhanced reactivity of aryltrifluoroborates make them an invaluable asset in the pursuit of novel therapeutics and advanced materials.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 86, 193. [Link]

-

Molander, G. A., & Cooper, D. J. (2006). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 83, 153. [Link]

-

Sun, H., & DiMagno, S. G. (2010). Cu(OTf)2-mediated Fluorination of Aryltrifluoroborates With Potassium Fluoride. PubMed, 12(20), 4948-4951. [Link]

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4267–4292. [Link]

-

Singh, A. K., & Chuan, C. (2012). Tetrabutylammonium Tetra-n-propylammonium and Tetrabutylphosphonium Aryltrifluoroborates: Their Preparation and Application in Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 89, 363. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

An In-Depth Technical Guide to Carbon-Carbon Bond Formation with Organotrifluoroborates

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond Boronic Acids

The construction of carbon-carbon (C-C) bonds is the foundational grammar of molecular synthesis. Among the vast lexicon of reactions available to chemists, the palladium-catalyzed Suzuki-Miyaura cross-coupling has become a dominant dialect, prized for its reliability and functional group tolerance.[1][2] This reaction's impact is particularly profound in the pharmaceutical industry, where the rapid and predictable assembly of complex molecular architectures is paramount to the discovery of new medicines.[3]

For decades, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations—namely instability towards air and moisture, and a propensity for side reactions like protodeboronation and oligomerization—present significant practical challenges in both laboratory and industrial settings.[4][5] This guide delves into a superior class of reagents that elegantly circumvents these issues: potassium organotrifluoroborates (R-BF₃K) .

As stable, crystalline solids, organotrifluoroborates serve as robust and versatile surrogates for boronic acids. They function as "protected" forms of the active boron species, offering unparalleled ease of handling, improved stoichiometry, and exceptional performance in a wide array of C-C bond-forming reactions.[3][6] This document provides a comprehensive exploration of the fundamental principles governing their synthesis, mechanism, and application, offering field-proven insights to empower researchers in their synthetic endeavors.

The Trifluoroborate Advantage: A Paradigm of Stability and Efficiency

The superior physical and chemical properties of potassium organotrifluoroborates are not mere conveniences; they translate directly into more reliable, reproducible, and efficient chemical synthesis. The causality behind their widespread adoption stems from a unique combination of stability and latent reactivity.

Key Advantages over Boronic Acids and Esters:

-

Exceptional Stability: Unlike boronic acids, which can readily dehydrate to form cyclic boroxines or decompose via oxidation, potassium organotrifluoroborates are typically free-flowing, crystalline solids that are stable to both air and moisture.[4][6][7][8] This stability allows for indefinite storage at ambient temperatures without special precautions, eliminating the need for glove boxes or inert atmosphere techniques for routine handling.[4][9][10]

-

Monomeric and Stoichiometrically Precise: Organotrifluoroborates exist as well-defined monomeric salts.[6][8] This avoids the complication of boronic acid oligomerization, which can lead to uncertainty in reagent stoichiometry. Consequently, trifluoroborates can often be used in near-stoichiometric amounts, improving atom economy and reducing waste.[3][6]

-

Reduced Side Reactions: Their inherent stability means they are significantly less prone to premature protodeboronation—a common side reaction with boronic acids, especially those bearing electron-withdrawing groups or in reactions requiring extended times or high temperatures.[3] This resistance minimizes the need to use a large excess of the boron reagent.[3][5]

-

Broad Functional Group Tolerance: The conditions required for both the synthesis and coupling of organotrifluoroborates are generally mild, allowing for the presence of a diverse array of sensitive functional groups.[4]

Data Presentation: Comparative Properties of Boron Reagents

| Property | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol) | Potassium Organotrifluoroborates (K[R-BF₃]) |

| Physical State | Often crystalline solids, can be oils | Often liquids or low-melting solids | Crystalline, free-flowing solids[4][8] |

| Air/Moisture Stability | Variable; prone to dehydration/oxidation | Generally more stable than boronic acids | Exceptionally stable[4][6][7][8][10] |

| Storage | Often requires refrigeration or inert gas | Generally stable at room temperature | Indefinite storage at ambient conditions[9] |

| Structure | Prone to forming cyclic trimer (boroxine) | Monomeric | Strictly monomeric[6][8] |

| Protodeboronation | Susceptible, especially with certain R groups | Less susceptible than boronic acids | Highly resistant[3] |

| Handling | Can be challenging due to instability | Relatively easy | Simple, no special precautions needed[4] |

Synthesis of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a key factor in their utility. The most common and straightforward method involves the treatment of a crude or purified organoboronic acid or its corresponding ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[9][10][11] This conversion is typically high-yielding and results in a product that can be easily isolated by filtration and purified by recrystallization.[10][11][12]

The true versatility of this method lies in the fact that the precursor boronic acids can be generated through numerous established pathways, such as the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic workup.[8][11]

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol describes a standard, reliable procedure for converting a commercially available boronic acid into its corresponding trifluoroborate salt.

-

Reagent Preparation: In a 250 mL polyethylene or Teflon beaker, dissolve phenylboronic acid (e.g., 12.2 g, 100 mmol) in 100 mL of methanol. Stir until a clear solution is obtained.

-

KHF₂ Addition: Prepare a solution of potassium hydrogen fluoride (KHF₂, e.g., 23.4 g, 300 mmol, 3.0 equiv.) in 50 mL of deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of phenylboronic acid over 10-15 minutes.

-

Precipitation: A white precipitate will begin to form almost immediately. Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete reaction.

-

Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting material and water.

-

Drying: Dry the resulting white, crystalline solid under high vacuum to a constant weight. The potassium phenyltrifluoroborate product is typically obtained in high purity and yield (>90%).

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][13] The use of organotrifluoroborates introduces a critical prerequisite step—hydrolysis—which is fundamental to understanding their reactivity.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.

Causality Behind the Key Steps:

-

Activation via Hydrolysis: Potassium organotrifluoroborates are, in themselves, poor nucleophiles for transmetalation due to the stable, tetracoordinate "ate" structure of the boron atom.[6] They are effectively pro-nucleophiles that require activation. This activation occurs via hydrolysis in the presence of a base and a protic solvent (like water), which converts the trifluoroborate into a more reactive tricoordinate species, such as a boronic acid or a related boronate.[3][6][14]

-

The "Slow-Release" Principle: A crucial advantage is that this hydrolysis can be the rate-limiting step for the entry of the nucleophile into the catalytic cycle.[14] This "slow release" of the active boronic acid maintains its concentration at a very low level throughout the reaction. This elegantly suppresses common side reactions like oxidative homocoupling of the boronic acid, leading to cleaner reactions and higher yields.[6][14] The rate of hydrolysis is complex and depends on the organic substituent, with some requiring acid catalysis even under basic conditions—an effect termed the "acid-base paradox".[14]

-

-

Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) complex, typically bearing phosphine ligands. This complex reacts with an organic electrophile (e.g., an aryl halide, Ar-X), breaking the C-X bond and inserting the palladium atom to form a high-valent organopalladium(II) intermediate. The choice of bulky, electron-rich phosphine ligands is critical as they stabilize the Pd(0) state and accelerate this rate-determining step.[3]

-

Transmetalation: This is the pivotal C-C bond-forming step. The activated organoboron species (e.g., R-B(OH)₂) transfers its organic group (R) to the palladium(II) center, displacing the halide (X). A base is essential here, often proposed to form a more nucleophilic boronate species [R-B(OH)₃]⁻ or to facilitate the formation of a palladium-hydroxo complex that accelerates the transfer. For primary alkyltrifluoroborates, this step proceeds with retention of stereochemistry at the carbon center, a vital feature for stereospecific synthesis.[15]

-

Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic groups (Ar and R) couple to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle. This step is often accelerated by the same bulky phosphine ligands that promote oxidative addition.[3]

A Validated Protocol for Suzuki-Miyaura Cross-Coupling

This general procedure is robust for the coupling of various potassium aryl- or heteroaryltrifluoroborates with aryl or heteroaryl bromides and chlorides. Optimization of catalyst, ligand, base, and temperature may be required for particularly challenging substrates.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), potassium organotrifluoroborate (1.2-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%). Add this catalyst mixture to the reaction flask.

-

Atmosphere Control: Seal the flask with a septum, and purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Through the septum, add degassed solvents. A typical system is a mixture of toluene and water (e.g., in a 5:1 ratio). The use of degassed solvents further protects the catalyst.

-

Heating and Monitoring: Place the sealed flask in a preheated oil bath (typically 85-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

-

Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure cross-coupled product.

Scope and Application in Modern Synthesis

The true power of organotrifluoroborates is demonstrated by their incredibly broad scope. Virtually all classes of organotrifluoroborates—aryl, heteroaryl, alkenyl, alkynyl, and alkyl—have been shown to participate effectively in cross-coupling reactions.[3] This versatility, combined with their high functional group tolerance, makes them ideal reagents for late-stage functionalization in the synthesis of complex molecules and for the construction of chemical libraries in drug discovery.[4][9]

The ability to reliably form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds has revolutionized the synthesis of biaryl and alkyl-aryl motifs, which are privileged structures in many top-selling pharmaceuticals.[2][3] In many cases, switching from a problematic boronic acid to its corresponding trifluoroborate has been shown to dramatically improve reaction yields by suppressing side reactions like homocoupling.[3]

Table: Scope of Trifluoroborate Coupling Partners

| Trifluoroborate Type | R Group Example | Electrophile (Ar-X) | Bond Formed | Significance |

| Aryl | Phenyl, 4-Methoxyphenyl | Aryl Bromide/Chloride | C(sp²)-C(sp²) | Core of many pharmaceuticals, materials[3] |

| Heteroaryl | 2-Furyl, 3-Pyridyl | Heteroaryl Bromide | C(sp²)-C(sp²) | Access to key medicinal chemistry scaffolds[3] |

| Alkenyl | Styryl, Vinyl | Aryl Triflate | C(sp²)-C(sp²) | Stereospecific synthesis of stilbenes, dienes[8] |

| Alkyl (Primary) | n-Butyl, Benzyl | Aryl Chloride | C(sp²)-C(sp³) | Introduction of alkyl chains to aromatic systems[5] |

| Alkyl (Secondary) | Isopropyl, Cyclohexyl | Aryl Bromide | C(sp²)-C(sp³) | Construction of sterically hindered connections[4] |

| Alkoxymethyl | Methoxymethyl | Heteroaryl Chloride | C(sp²)-C(sp³) | Synthesis of benzyl ethers via C-C formation[3][16] |

Conclusion and Future Outlook

Potassium organotrifluoroborates have firmly established themselves as indispensable tools in modern organic synthesis. Their exceptional stability, ease of handling, and precise reactivity provide a robust and reliable platform for the construction of critical carbon-carbon bonds. By understanding the fundamental principles of their activation via hydrolysis and their role within the Suzuki-Miyaura catalytic cycle, researchers can harness their full potential to overcome challenges posed by traditional organoboron reagents.

The continuous development of more active catalyst systems and the expansion of trifluoroborate chemistry into new domains, such as photoredox and nickel catalysis, promise to further broaden their impact.[1][7] For professionals in drug development and materials science, mastering the use of these versatile reagents is no longer just an option, but a necessity for efficient and innovative molecular design.

References

- Benchchem. Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.

- Chem-Station Int. Ed. Organotrifluoroborate Salts. (2015-11-02).

- National Institutes of Health. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums.

- Anonymous. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.

- Molander, G. A., & Brown, M. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).

- Molander, G. A., & Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. (2008-12-23).

- Sigma-Aldrich. Potassium Organotrifluoroborates.

- Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.

- Molander, G. A., & Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health.

- Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications.

- Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008-05-18).

- Dreher, S. D., et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. (2010-11-01).

- unidentified. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021-01-27).

-

Ye, Z., et al. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). (2022-01-21). Available from: [Link]

- Ye, Z., et al. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central.

- Dreher, S. D., et al. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health.

Sources

- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]

- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Advanced Palladium Catalyst Systems for the Cross-Coupling of Aryltrifluoroborates with Aryl Chlorides

Introduction: Overcoming the Challenge of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While aryl bromides and iodides are highly reactive coupling partners, the use of aryl chlorides is far more desirable from an industrial and economic perspective due to their lower cost and wider availability. However, the inherent stability and strength of the C-Cl bond present a significant activation barrier, demanding highly active catalyst systems.

Potassium aryltrifluoroborate (ArBF3K) salts have emerged as superior alternatives to traditional boronic acids. Their crystalline, air-stable nature makes them easy to handle and store, and they often provide enhanced reactivity and cleaner reaction profiles by minimizing side reactions like protodeboronation. This guide provides a detailed overview and field-proven protocols for the effective coupling of challenging aryl chlorides with potassium aryltrifluoroborate salts, focusing on the design and application of advanced palladium catalyst systems.

The Anatomy of a High-Performance Catalyst System

The successful coupling of an unreactive aryl chloride hinges on a synergistic interplay between the palladium precursor, a specialized ligand, the base, and the solvent system. Each component plays a critical, non-interchangeable role.

Palladium Precursors

The choice of palladium precursor is often a matter of convenience and stability. Both Pd(0) and Pd(II) sources are effective, as the Pd(II) is rapidly reduced in situ to the active Pd(0) catalyst.

-

Palladium(II) Acetate (Pd(OAc)2): A common, air-stable, and cost-effective choice.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A reliable Pd(0) source, though it can be more sensitive to air and light.

The Ligand: The Key to Activating C-Cl Bonds

The ligand is the most critical component for activating aryl chlorides. The challenge lies in creating a palladium center that is electron-rich enough to undergo oxidative addition into the strong C-Cl bond, yet sterically hindered enough to promote the final, bond-forming reductive elimination step. This has led to the development of highly sophisticated biaryl phosphine ligands.

Key Characteristics of Effective Ligands:

-

Electron-Rich: Donating electron density to the palladium center makes it more nucleophilic and reactive towards the C-Cl bond.

-

Sterically Bulky: Large steric profiles accelerate the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.

Table 1: Comparison of Leading Ligands for Aryl Chloride Coupling

| Ligand Name | Structure | Key Features & Applications |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of aryl chlorides, including sterically hindered substrates. Often provides excellent yields under mild conditions. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Exceptionally bulky and effective for the most challenging, electron-rich, or sterically demanding aryl chlorides. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Provides high reactivity and is particularly noted for its performance in forming sterically congested biaryl linkages. |

The Base and the Role of Water

The base is not merely a spectator; it is essential for the transmetalation step. In the case of potassium aryltrifluoroborates, the base facilitates the hydrolysis of the B-F bonds, generating a highly reactive boronate or boronic acid intermediate in situ.

-

Cesium Carbonate (Cs2CO3): Often the base of choice due to its high solubility in organic solvents and sufficient basicity to promote the reaction without causing unwanted side reactions.

-

Potassium Phosphate (K3PO4): A strong, non-nucleophilic base that is also highly effective.

The presence of water is crucial for this hydrolysis. Anhydrous conditions will typically result in no reaction. The optimal solvent system is therefore often a mixture of an organic solvent and water.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle allows for rational troubleshooting and optimization. The coupling of an aryl chloride (Ar-Cl) with a potassium aryltrifluoroborate (Ar'-BF3K) proceeds through a series of well-defined steps, driven by the specialized ligand-palladium complex.

Caption: Standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Electron-Deficient and Neutral Aryl Chlorides

This protocol is effective for a broad range of substrates using the SPhos ligand.

Reagents & Conditions:

-

Aryl Chloride: 1.0 mmol, 1.0 equiv

-

Potassium Aryltrifluoroborate: 1.2 mmol, 1.2 equiv

-

Pd(OAc)2: 0.02 mmol, 2 mol%

-

SPhos: 0.04 mmol, 4 mol%

-

Cs2CO3: 3.0 mmol, 3.0 equiv

-

Toluene/H2O: 10:1 v/v (0.2 M concentration relative to aryl chloride)

-

Temperature: 100 °C

-

Time: 12-24 h

Step-by-Step Procedure:

-

To an oven-dried reaction vial or flask, add the aryl chloride (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and Cs2CO3 (3.0 mmol).

-

Seal the vessel with a septum and purge with argon or nitrogen for 10 minutes. This is best accomplished by inserting a needle connected to the gas line and a second needle as an outlet.

-

Prepare the solvent mixture by sparging toluene and deionized water with argon for 15-20 minutes.

-

Using a syringe, add the degassed toluene (e.g., 4.5 mL) and water (e.g., 0.5 mL) to the reaction vessel.

-

Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Challenging, Electron-Rich, or Sterically Hindered Aryl Chlorides

For more demanding substrates, the bulkier XPhos ligand and slightly higher temperatures are often required to drive the reaction to completion.

Reagents & Conditions:

-

Aryl Chloride: 1.0 mmol, 1.0 equiv

-

Potassium Aryltrifluoroborate: 1.5 mmol, 1.5 equiv

-

Pd2(dba)3: 0.015 mmol, 1.5 mol%

-

XPhos: 0.06 mmol, 6 mol%

-

K3PO4: 3.0 mmol, 3.0 equiv

-

1,4-Dioxane/H2O: 10:1 v/v (0.2 M)

-

Temperature: 110 °C

-

Time: 18-36 h

Step-by-Step Procedure:

-

Follow steps 1-3 from Protocol 1, using Pd2(dba)3, XPhos, and K3PO4 as the solids and 1,4-dioxane/H2O as the solvent system.

-

Place the vessel in a preheated heating block at 110 °C and stir vigorously.

-

Due to the slower nature of these couplings, allow the reaction to proceed for 18-36 hours, monitoring periodically.

-

Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for the substrate.3. Reaction not heated enough or for long enough.4. Insufficient water for hydrolysis of ArBF3K. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos).3. Increase temperature by 10-20 °C and/or extend reaction time.4. Ensure the 10:1 organic/water ratio is maintained. |

| Significant Protodeboronation | The Ar' group of the trifluoroborate is replaced by 'H'. This can be caused by excessive water or temperature. | 1. Reduce the amount of water (e.g., to 20:1 solvent ratio).2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer time. |

| Formation of Homo-coupling (Ar-Ar) | Can occur if the oxidative addition is slow relative to other pathways. | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd).2. Ensure a slight excess of the trifluoroborate salt is used (1.2-1.5 equiv). |

Conclusion

The cross-coupling of aryl chlorides with potassium aryltrifluoroborates is a powerful and practical transformation that is enabled by modern palladium catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos is critical for activating the inert C-Cl bond. By carefully selecting the ligand, base, and solvent system, and by adhering to robust experimental protocols, researchers can reliably synthesize a vast array of biaryl compounds from readily available starting materials. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this essential synthetic methodology.

References

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Khan, A., & Ali, W. (2019). catalytic cycle for coupling reactions. YouTube. [Link]

-

The Proton Guru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

-

Dreher, S. D., Lim, Y., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(8), 2765–2772. [Link]

-

Chemistry Student. (2020). Suzuki Coupling. YouTube. [Link]

-

Li, P., Liu, J., An, Q., & Wang, Z. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 13(1), 589. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Huang, T., Geitner, R., Croy, A., & Gräfe, S. (2024). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Physical Chemistry Chemical Physics, 26(23), 16035-16043. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Piou, T., & Doucet, H. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]

-

Greß, T., Le, T., & Gandelman, M. (2018). Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. Angewandte Chemie International Edition, 57(31), 9934-9938. [Link]

-

Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. princeton.edu. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Optimizing Solvent Systems for Suzuki-Miyaura Cross-Coupling of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate: A Detailed Guide for Researchers

Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness in forging carbon-carbon bonds.[1] While traditionally reliant on boronic acids, the field has increasingly embraced potassium organotrifluoroborates as superior coupling partners. These crystalline, air- and moisture-stable salts offer significant advantages in terms of ease of handling, storage, and stoichiometry, mitigating common challenges like protodeboronation associated with their boronic acid counterparts.[2][3] This application note provides a comprehensive guide to selecting and optimizing solvent mixtures for the Suzuki-Miyaura reaction of a sterically hindered and electron-rich substrate: Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate. Understanding the nuanced role of the solvent is paramount to achieving high yields and purity, particularly with challenging substrates.

Mechanistic Considerations: The Pivotal Role of Solvent in Trifluoroborate Activation

The enhanced stability of potassium organotrifluoroborates necessitates an activation step to generate the catalytically active organoboron species for transmetalation. This is where the solvent system, particularly the presence of water or an alcohol, plays a critical role. The generally accepted mechanism involves a base-mediated hydrolysis of the trifluoroborate to a more reactive boronic acid or boronate ester, which then enters the palladium catalytic cycle.[4]

The choice of solvent directly influences the rate of this hydrolysis, the solubility of the reactants and catalyst, and the overall reaction kinetics. A biphasic system, typically an organic solvent with water, is often employed to balance these factors. The organic phase solubilizes the aryl halide and the palladium catalyst, while the aqueous phase contains the base and facilitates the hydrolysis of the trifluoroborate salt.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the initial hydrolysis of the potassium aryltrifluoroborate.

Selecting the Optimal Solvent Mixture: A Comparative Analysis

For substrates like Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate, which possess both steric hindrance from the ortho-methyl group and electron-donating character from the benzyloxy group, the choice of solvent is critical to overcoming potential kinetic barriers and achieving efficient coupling. Below is a comparative analysis of commonly employed solvent systems.

| Solvent System | Typical Ratio (Organic:Water) | Advantages | Disadvantages | Best Suited For |

| Toluene / Water | 10:1 to 4:1 | Excellent for solubilizing nonpolar substrates and catalysts. High boiling point allows for higher reaction temperatures. | Can lead to slower hydrolysis rates compared to more polar organic solvents. | General purpose, particularly for less polar coupling partners. |

| Dioxane / Water | 4:1 to 1:1 | Good balance of polarity, often leading to efficient hydrolysis and good yields.[5] | Dioxane is a suspected carcinogen and requires careful handling. Can be difficult to remove during workup. | A wide range of substrates, but with necessary safety precautions. |

| Tetrahydrofuran (THF) / Water | 10:1 to 2:1 | Lower boiling point is suitable for heat-sensitive substrates. Good solvating properties for many organic compounds. | Lower reaction temperatures may lead to slower reaction rates for challenging substrates. | Reactions requiring milder heating. |

| Isopropanol (i-PrOH) / Water | 2:1 | A greener solvent alternative. Protic nature can aid in the hydrolysis of the trifluoroborate.[4] | May not be as effective for highly nonpolar substrates. | Green chemistry applications and when a protic co-solvent is beneficial. |

Expert Insight: For the target substrate, Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate, a Toluene/Water or Dioxane/Water system is often a robust starting point. The higher temperatures achievable with these solvents can help overcome the steric hindrance of the ortho-methyl group. The benzyloxy group enhances the electron density of the aromatic ring, which can facilitate oxidative addition but may require a more active catalyst system.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura cross-coupling of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be necessary for specific coupling partners.

Protocol 1: Toluene/Water System

This protocol is a reliable starting point for a variety of aryl bromides.

Materials:

-

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Deionized water, degassed

-

Schlenk flask or reaction vial with a stir bar

-

Nitrogen or Argon source

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene and degassed deionized water in a 10:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Dioxane/Water System for More Challenging Couplings

This protocol may offer improved results for less reactive aryl bromides or chlorides.

Materials:

-

Same as Protocol 1, with Dioxane (anhydrous) replacing Toluene.

-

Cesium carbonate (Cs₂CO₃) can be used as an alternative, stronger base if needed.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add anhydrous dioxane and degassed deionized water in a 4:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Workup and purification are identical to Protocol 1.

Figure 2: Decision workflow for solvent and protocol selection.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction stalls or gives low yields, consider increasing the reaction temperature (if the solvent allows), switching to a more active ligand (e.g., RuPhos), or using a stronger base like cesium carbonate. For aryl chlorides, a more specialized catalyst system may be required.

-

Protodeboronation: The slow, in-situ generation of the boronic acid from the trifluoroborate salt generally minimizes protodeboronation.[6] However, if this side reaction is observed, ensure the base is not overly strong for the substrate and that the reaction is not heated for an unnecessarily prolonged period.

-

Homocoupling: Homocoupling of the aryl halide can occur, especially at higher catalyst loadings or if the transmetalation step is slow. Optimizing the ligand and ensuring efficient stirring can mitigate this.

-

Degassing: Thoroughly degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Conclusion

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate is a valuable and stable precursor for Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate biphasic solvent system, typically involving an organic solvent and water, is fundamental to achieving successful outcomes. By carefully considering the principles of trifluoroborate activation and tailoring the reaction conditions as outlined in the provided protocols, researchers can effectively utilize this versatile reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

-

de Souza, A. C. C., de Souza, R. O. M. A., & da Silva, F. C. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7620. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3037–3044. [Link]

-

Katsoufis, I., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 11(11), 1339. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 5(13), 2227–2230. [Link]

-

Molander, G. A., & Petrillo, D. E. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1295–1314. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Gravel, M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Angewandte Chemie International Edition, 51(40), 10148–10152. [Link]

-

Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

-

Appy, L. P., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 24(42), 10793-10800. [Link]

-

Nibin Joy, M., et al. (2016). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(13), 2767–2770. [Link]

-

Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(23), 3664-3673. [Link]

-

Representation of rate constants for the hydrolysis of potassium salts... (n.d.). ResearchGate. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

-

Wisniewski, S. R., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8648–8657. [Link]

-

Gomez, I. F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-445. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Retrieved from [Link]

-

Morin, M., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(7), 1892–1895. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Notes & Protocols: Strategic Use of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate in Pharmaceutical Intermediate Synthesis

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of pharmaceutical development, the quest for robust, reliable, and efficient synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[1][2] Historically, boronic acids have been the workhorses of this transformation. However, they are not without their challenges; many are prone to dehydration to form cyclic boroxines, leading to uncertainty in stoichiometry, while others exhibit limited bench-top stability and are susceptible to protodeboronation under coupling conditions.[3][4]

Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these issues.[5][6] These crystalline, monomeric salts are exceptionally stable to air and moisture, allowing for indefinite storage and precise stoichiometric control.[1][7] Their tetracoordinate boron center renders them less reactive and "protects" the carbon-boron bond, which can be unmasked in situ under the reaction conditions to participate in the catalytic cycle.[6][8] This inherent stability and predictable reactivity make them ideal for the complex, multi-step syntheses required in drug discovery and development.[9][10]

This guide focuses on a specific, high-value reagent: Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate . We will explore its synthesis, mechanistic role in Suzuki-Miyaura couplings, and provide detailed protocols for its application in the synthesis of a key pharmaceutical intermediate, demonstrating its strategic importance for researchers, scientists, and drug development professionals.

Synthesis of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate

The preparation of aryltrifluoroborates is a straightforward process, typically involving the conversion of a corresponding boronic acid, which itself is generated from an aryl halide.[2][11] The use of inexpensive and readily available potassium hydrogen fluoride (KHF₂) makes this transformation highly practical and scalable.[1][6]

The general workflow involves three key stages: formation of an organometallic intermediate, borylation to form a boronic acid or ester, and finally, conversion to the potassium trifluoroborate salt.

Caption: General synthetic workflow for Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate.

Protocol 2.1: Synthesis from 4-Benzyloxy-2-methyl-1-bromobenzene

This protocol describes a representative lab-scale synthesis.

Materials:

-

4-Benzyloxy-2-methyl-1-bromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric Acid (2 M)

-

Potassium hydrogen fluoride (KHF₂)

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium.

-

Add a solution of 4-benzyloxy-2-methyl-1-bromobenzene (1.0 eq) in anhydrous THF via an addition funnel. Initiate the reaction with gentle heating if necessary.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir at room temperature for 2 hours to ensure full conversion.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the internal temperature below -60 °C.

-

After addition, allow the mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis to Boronic Acid:

-

Cool the reaction mixture to 0 °C (ice bath).

-

Quench the reaction by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude (4-benzyloxy-2-methylphenyl)boronic acid is typically used directly in the next step without further purification.

-

-

Trifluoroborate Salt Formation:

-

Dissolve the crude boronic acid in methanol.

-

Add a saturated aqueous solution of KHF₂ (4.0 eq).[8]

-

Stir the resulting mixture at room temperature for 2 hours.

-

Remove the solvents under reduced pressure.

-

The resulting solid salt is then triturated or recrystallized. A common method is to extract the solid with hot acetone and precipitate the product by the addition of diethyl ether.[8]

-

Filter the white crystalline solid, wash with diethyl ether, and dry under vacuum to yield the final product.

-

Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate. While organotrifluoroborates are stable, they are not the active transmetalating species. Under the basic, aqueous conditions of the reaction, the trifluoroborate slowly hydrolyzes to release the corresponding boronic acid (or a related boronate species), which then enters the catalytic cycle.[12][13]

Caption: Simplified Suzuki-Miyaura catalytic cycle featuring in-situ generation of boronic acid from a potassium organotrifluoroborate salt.

Case Study: Synthesis of a Volasertib (BI 6727) Intermediate

Volasertib (BI 6727) is a potent inhibitor of Polo-like kinase 1 (Plk1) that has been investigated for the treatment of various cancers.[14][15] Its complex dihydropteridinone core is assembled using several key bond-forming reactions. A crucial step involves the Suzuki-Miyaura coupling of a functionalized chloropteridine with an appropriate arylboron reagent. Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate is an ideal reagent for this transformation, installing the required substituted phenyl motif.

The key disconnection in the synthesis is the C-C bond between the pteridinone core and the benzyloxy-methylphenyl group.

Reaction Scheme: (Pteridinone-Cl) + K[(4-benzyloxy-2-methylphenyl)BF₃] → (Volasertib Precursor)

Protocol 4.1: Palladium-Catalyzed Coupling for Volasertib Intermediate

This protocol provides optimized conditions for the coupling of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate with a generic heteroaryl chloride, representative of the Volasertib core.

Materials:

-

Heteroaryl Chloride (e.g., N-((1R,2S)-2-aminocyclopentyl)-5-chloro-6-(N-ethyl-3-methyl-2-butenamine)-pyrazine-2-carboxamide) (1.0 eq)

-

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate (1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the heteroaryl chloride (1.0 eq), Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq) in a small amount of toluene. Stir for 10 minutes.

-

Add the catalyst pre-mixture to the main reaction vessel.

-

Add toluene and water to the reaction vessel to form a 10:1 solvent mixture (e.g., 10 mL toluene, 1 mL water).

-

-

Reaction Execution:

-

Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Table 1: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging heteroaryl chlorides.[5][16]

| Parameter | Condition | Rationale & Causality |

| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃ | Common, reliable Pd(0) precursors. Pd(OAc)₂ is often preferred for its air stability. |

| Ligand | RuPhos / SPhos | Electron-rich, bulky biaryl phosphine ligands are highly effective for coupling with sterically hindered and electron-rich aryl chlorides by promoting the rate-limiting oxidative addition and reductive elimination steps.[5] |

| Base | K₂CO₃ / Cs₂CO₃ | A base is essential to facilitate the hydrolysis of the trifluoroborate and to participate in the transmetalation step. Carbonates are generally effective and well-tolerated. Cs₂CO₃ is often more effective for difficult couplings.[5] |

| Solvent | Toluene/H₂O, THF/H₂O | A biphasic solvent system is required. The organic solvent solubilizes the substrates and catalyst, while water is necessary for the hydrolysis of the trifluoroborate salt and to dissolve the base.[4][5] |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition to the C-Cl bond. |

Trustworthiness & Validation: Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Conversion | Inefficient catalyst turnover; Inactive catalyst. | Ensure rigorous degassing to prevent oxidation of the Pd(0) species. Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%). Screen alternative ligands like SPhos or XPhos. |

| Protodeboronation | The C-B bond is cleaved by a proton source before transmetalation. | While less of an issue with trifluoroborates than boronic acids, it can still occur.[1] Ensure the base is sufficiently strong and present in excess. Minimize reaction time once the starting material is consumed. |

| Formation of Homocoupled Byproducts | Reductive elimination from a bis-organopalladium intermediate. | This can occur if transmetalation is slow. Optimize the ligand and base to accelerate the desired transmetalation step. |

| Difficult Purification | Residual palladium or ligand byproducts. | After the aqueous workup, consider a flush through a short plug of silica or celite. For stubborn impurities, treatment with a palladium scavenger may be necessary. |

Concluding Remarks

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate is a highly valuable, stable, and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its superior handling properties compared to the corresponding boronic acid make it an ideal choice for scalable and reproducible synthetic campaigns.[9][17] As demonstrated in the context of Volasertib synthesis, its strategic application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of critical C(sp²)-C(sp²) bonds, underscoring the power of organotrifluoroborates in modern drug discovery and development.[10][18]

References

-

Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health (NIH). Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]

-

Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (NIH). Available at: [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. Available at: [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health (NIH). Available at: [Link]

-

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health (NIH). Available at: [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). Available at: [Link]

-

ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses. Available at: [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. Available at: [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Europe PMC. Available at: [Link]

-

Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. PubMed. Available at: [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. National Institutes of Health (NIH). Available at: [Link]

-

Multigram-scale Synthesis of Volasertib, an Inhibitor of Polo-like Kinases in Clinical Evaluation. ResearchGate. Available at: [Link]

-

Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of biologically active boron-containing compounds. Royal Society of Chemistry. Available at: [Link]

-

Special Issue : Synthesis and Innovative Biological Activity of Boron-Containing Compounds. MDPI. Available at: [Link]

-

Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. ACS Publications. Available at: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. National Institutes of Health (NIH). Available at: [Link]

-

Organotrifluoroborate Salts. Chem-Station. Available at: [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 18. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cross-coupling of Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate with Heteroaryl Halides

Introduction: Unlocking Novel Chemical Space in Drug Discovery and Materials Science

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1]

Traditionally, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability, propensity for dehydration to form cyclic boroxines, and susceptibility to protodeboronation can lead to challenges in purification, storage, and achieving stoichiometric efficiency.[1] In recent years, potassium organotrifluoroborates have emerged as superior coupling partners, offering enhanced stability to air and moisture, which simplifies handling and storage.[2] These crystalline solids are readily prepared and can often be utilized in near-stoichiometric amounts, thereby improving the atom economy of the reaction.[2]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (4-benzyloxy-2-methylphenyl)trifluoroborate with a range of heteroaryl halides. The target compound, possessing a sterically hindered ortho-methyl group and an electron-donating para-benzyloxy group, is an important building block for accessing complex molecular architectures. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently incorporate this versatile reagent into their synthetic workflows.

The Scientific Foundation: Why Potassium Organotrifluoroborates Excel

The enhanced stability and reactivity profile of potassium organotrifluoroborates stem from the tetracoordinate nature of the boron atom. This coordination with three fluorine atoms and one organic moiety imparts a greater stability compared to the trigonal planar geometry of boronic acids. This inherent stability translates to several practical advantages in a laboratory setting:

-

Bench-top Stability: Unlike many boronic acids, potassium organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, obviating the need for stringent inert atmosphere techniques for storage and handling.

-

Enhanced Stoichiometric Control: Their resistance to protodeboronation allows for the use of near-stoichiometric amounts of the boron reagent, which is not only more cost-effective but also simplifies reaction work-up and purification by minimizing boron-containing byproducts.

-

Broad Substrate Scope: Potassium organotrifluoroborates have demonstrated excellent reactivity with a wide array of electrophiles, including challenging heteroaryl chlorides.

The Suzuki-Miyaura reaction itself proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is believed to proceed through the following key steps:

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X).

-